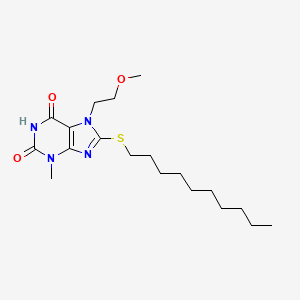![molecular formula C16H17FN4 B15080056 N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is a Schiff base compound known for its versatile applications in various fields of scientific research Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine, bromine, or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amine derivatives. These products can be further utilized in different applications depending on their chemical properties.
科学的研究の応用
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-[(E)-(4-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
Uniqueness
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
特性
分子式 |
C16H17FN4 |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
(E)-1-(2-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H17FN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2/b19-13+ |
InChIキー |
HEZADLCCPYOMTL-CPNJWEJPSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)
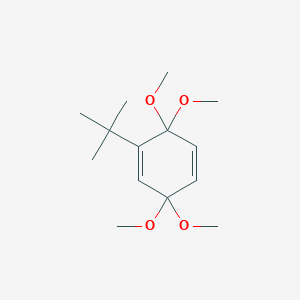
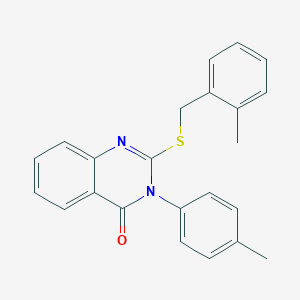
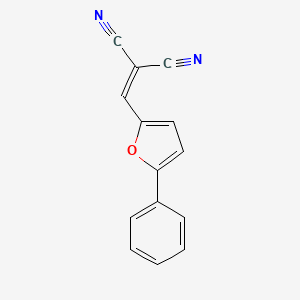
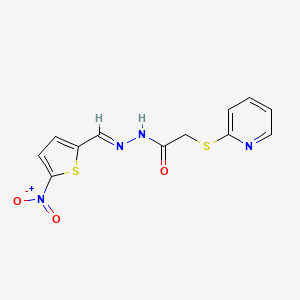
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080015.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080019.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B15080036.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B15080043.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080055.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15080063.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15080070.png)
